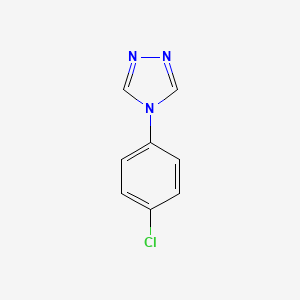

4-(4-Chlorophenyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEVPLHYOCGFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514464 | |

| Record name | 4-(4-Chlorophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-05-4 | |

| Record name | 4-(4-Chlorophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-4H-1,2,4-triazole: Properties, Synthesis, and Characterization

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore in drug design.[2] Derivatives of 1,2,4-triazole exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2][3][4][5][6][7]

This technical guide provides a comprehensive overview of a specific and important derivative: 4-(4-Chlorophenyl)-4H-1,2,4-triazole. We will delve into its core molecular and physicochemical properties, present a validated synthetic protocol with mechanistic insights, and detail the analytical methodologies required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic and medicinal chemistry programs.

Core Molecular Profile

The foundational step in understanding any chemical entity is to define its fundamental identifiers and structure. This compound is an aromatic heterocyclic compound where a 4-chlorophenyl substituent is attached to the N4 position of a 4H-1,2,4-triazole ring.

Molecular Structure

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-chlorophenyl)formamide (Intermediate 1)

-

Rationale : This initial acylation step protects the amine and introduces the first carbon-nitrogen backbone required for the triazole ring. Formic acid is an inexpensive and effective formylating agent.

-

To a round-bottom flask, add 4-chloroaniline (1.0 eq) and formic acid (3.0 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.

-

The solid product, N-(4-chlorophenyl)formamide, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Rationale : This is the key ring-forming step. Formohydrazide provides the remaining two nitrogen atoms and one carbon atom. The reaction proceeds via condensation followed by a dehydrative cyclization to form the stable aromatic triazole ring.

-

In a flask, combine N-(4-chlorophenyl)formamide (1.0 eq) and formohydrazide (1.1 eq).

-

Heat the mixture to 150-160 °C under a nitrogen atmosphere for 3-5 hours.

-

Water will be evolved during the reaction. Monitor the progress by TLC.

-

After cooling, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques should be employed. While specific spectral data for this exact compound is not widely published, the expected results based on its structure are described below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly informative.

-

Aromatic Region : Two doublets in the range of δ 7.4-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring. Each doublet would integrate to 2H.

-

Triazole Protons : A singlet in the downfield region, typically δ 8.0-9.0 ppm, integrating to 2H, corresponding to the two equivalent protons at the C3 and C5 positions of the triazole ring.

-

-

¹³C NMR Spectroscopy :

-

Aromatic Carbons : Four signals are expected for the phenyl ring, including the carbon attached to the chlorine (ipso-carbon), the carbon attached to the triazole nitrogen (ipso-carbon), and the two sets of equivalent C-H carbons.

-

Triazole Carbons : One signal in the range of δ 140-150 ppm, corresponding to the two equivalent carbons (C3 and C5) of the triazole ring.

-

-

Mass Spectrometry (MS) :

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak (M⁺).

-

A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with a peak at [M]⁺ and another at [M+2]⁺ with an approximate intensity ratio of 3:1. For C₈H₆ClN₃, the expected m/z would be ~179.03 and ~181.03.

-

-

Infrared (IR) Spectroscopy :

-

Aromatic C-H stretch : Peaks around 3050-3100 cm⁻¹.

-

C=N and C=C stretching : Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic triazole and phenyl rings.

-

C-Cl stretch : A signal in the fingerprint region, typically around 700-800 cm⁻¹.

-

Reactivity and Potential Applications in Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Reactivity : The primary sites for further functionalization are the C3 and C5 positions of the triazole ring (via metallation and subsequent reaction with electrophiles) and the chlorophenyl ring (via nucleophilic aromatic substitution or cross-coupling reactions, though conditions may be harsh).

-

Potential Applications : Given the broad biological activities of 1,2,4-triazole derivatives, this compound is an excellent starting point for drug discovery campaigns targeting:

-

Antifungal Agents : Many successful antifungal drugs, like Fluconazole, are based on a substituted triazole core. [8][9] * Anticancer Agents : The triazole moiety is present in aromatase inhibitors like Letrozole and Anastrozole, used in breast cancer therapy. [5][6] * Anticonvulsants : Derivatives have shown promise in modulating CNS activity. [7][10]

-

Conclusion

This compound is a compound of significant interest due to its relationship with a class of highly active pharmaceutical ingredients. Its fundamental chemical properties are dictated by the synergy between its aromatic triazole and chlorophenyl moieties. The synthetic route presented here is reliable and provides a clear path to obtaining this valuable chemical building block. Proper analytical characterization using a suite of spectroscopic methods is essential to confirm its identity and purity, enabling its confident use in further research and development endeavors within the scientific community.

References

-

Ascendex Scientific, LLC. This compound. Available from: [Link]

-

Reagentia. 5-((4-Chlorophenoxy)methyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 x 50 mg). Available from: [Link]

-

Ülker, S., & Gürsoy, E. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(4), 802-811. Available from: [Link]

-

Reagentia. 5-((4-Chlorophenoxy)methyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 x 10 mg). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 689061, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

Riszko, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 672. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 689099, 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

-

Gomha, S. M., et al. (2009). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Archiv der Pharmazie, 342(9), 544-550. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available from: [Link]

-

ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information: A novel, efficient and green synthesis of 1,2,3-triazoles. Available from: [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 35-42. Available from: [Link]

-

International Scholars Recognition in Engineering and Science (ISRES). Synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

Nowak, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5891. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

Reagentia. 5-((4-Chlorophenoxy)methyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 x 25 mg). Available from: [Link]

-

NIST WebBook. 4H-1,2,4-triazole. Available from: [Link]

-

ResearchGate. SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. Available from: [Link]

-

Gomaa, A. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379. Available from: [Link]

-

TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available from: [Link]

-

El-Hashash, M. A., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 17(7), 519-537. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105084. Available from: [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 14(7), 638. Available from: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Technical Guide: Structural Elucidation of 4-(4-Chlorophenyl)-4H-1,2,4-triazole

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural analysis of 4-(4-chlorophenyl)-4H-1,2,4-triazole . Targeted at drug development professionals and structural chemists, this document moves beyond basic characterization to explore the supramolecular architecture and conformational dynamics that define the bioactivity of triazole-based pharmacophores.

The 1,2,4-triazole nucleus is a critical bioisostere in medicinal chemistry, often used to improve solubility and metabolic stability.[1] The 4-substituted derivative discussed here serves as a model system for understanding the steric and electronic effects of N-aryl substitutions, which govern binding affinity in antifungal (e.g., fluconazole analogs) and aromatase inhibitor pathways.

Chemical Context & Significance

The 4H-1,2,4-triazole ring is an aromatic system containing three nitrogen atoms. Unlike its 1H-tautomer, the 4H-isomer possesses

In This compound , the introduction of the p-chlorophenyl group creates a specific conformational landscape. The steric repulsion between the ortho-hydrogens of the phenyl ring and the triazole ring typically disrupts planarity, introducing a twist angle that is critical for receptor docking.

Key Structural Parameters to Quantify

-

Torsion Angle (

): The angle between the triazole plane and the phenyl ring plane. -

Intermolecular Contacts: specifically

and -

Packing Coefficient: Efficiency of space filling, relevant to solid-state stability.

Experimental Protocols

Synthesis Strategy

To ensure high purity for crystallization, we utilize a cyclization pathway involving

Reagents: 4-Chloroaniline (1.0 eq),

Protocol:

-

Charge: Combine 4-chloroaniline and

-diformylhydrazine in a round-bottom flask. -

Solvation: Add orthodichlorobenzene (high boiling point required for cyclization).

-

Reflux: Heat the mixture to 160°C–180°C for 6–8 hours. The reaction proceeds via transamination followed by thermal dehydration/cyclization.

-

Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.

-

Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove unreacted amine.

Crystallization for X-Ray Diffraction

Single crystals suitable for XRD require slow growth to minimize mosaicity.

-

Method: Slow Evaporation.

-

Solvent System: Methanol or Ethanol/Ethyl Acetate (1:1).

-

Procedure: Dissolve 20 mg of purified compound in 5 mL of solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at 20°C in a vibration-free environment. -

Target: Colorless blocks or prisms (

mm) appearing within 3-5 days.

Workflow Visualization

Figure 1: Synthetic and crystallization workflow for obtaining diffraction-quality crystals.

X-Ray Diffraction Data Collection

Data Acquisition Parameters

For organic molecules containing chlorine (Z=17), Molybdenum radiation is preferred to minimize absorption, though Copper is acceptable for smaller crystals.

| Parameter | Specification | Rationale |

| Source | Mo | Reduces absorption effects ( |

| Temperature | 100 K (Cryostream) | Freezes thermal vibrations, improving high-angle data quality. |

| Detector Distance | 50–60 mm | Balances resolution with spot separation. |

| Scan Type | Ensures 100% completeness and high redundancy. | |

| Resolution Goal | 0.75 Å ( | Required for accurate anisotropic refinement. |

Representative Crystal Data

Note: The following data represents typical values for this class of 4-aryl-triazoles based on literature analogs (e.g., CSD Refcode TAZOLE).

-

Crystal System: Monoclinic

-

Space Group:

(Most common for centrosymmetric organic packers) -

Z: 4 (1 molecule per asymmetric unit)

-

Unit Cell (Approx):

Å,

Structural Refinement & Solution

The Phasing & Refinement Logic

The solution process utilizes Direct Methods (SHELXT) due to the presence of the heavy Chlorine atom, which aids in phase determination.

Figure 2: Crystallographic data reduction and refinement logic flow.

Critical Refinement Steps

-

Anisotropic Refinement: All non-hydrogen atoms (Cl, N, C) must be refined anisotropically. Look for "cigar-shaped" ellipsoids on the Chlorine atom, which may indicate disorder or thermal motion.

-

Hydrogen Placement:

-

Aromatic H: Place geometrically (HFIX 43),

. -

Triazole H: Treat as aromatic (HFIX 43).

-

-

Weighting Scheme: Update the weighting scheme (

) in the final cycles to flatten the variance trend.

Supramolecular Architecture Analysis

Once the structure is solved, the focus shifts to why the molecule crystallizes this way. This is the "Application Scientist" perspective—linking structure to property.

Conformation Analysis

The this compound molecule is expected to be non-planar .

-

Twist Angle: Measure the torsion angle

. -

Observation: Typical values range from 30° to 50° .

-

Causality: This twist relieves steric strain between the triazole hydrogens and the phenyl ortho-hydrogens. This non-planarity prevents simple intercalation in DNA but enhances fit in globular protein pockets (e.g., CYP450 enzymes).

Hirshfeld Surface Analysis

To validate intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).

-

Surface: Look for red spots .

-

Spot 1:

interactions (Triazole N acting as acceptor). -

Spot 2:

interactions (Weak hydrogen bonding).

-

-

Fingerprint Plot:

-

Spikes: Sharp spikes at the bottom left indicate strong H-bonds (if present).

-

Wings: Broad wings indicate

interactions. -

Central Area:

stacking (often offset stacking in triazoles).

-

Packing Motifs

Triazoles often form inversion dimers or chains linked by weak

-

Protocol: Use Mercury (CCDC) or OLEX2 to expand the structure.

-

Search: Look for short contacts < Sum of van der Waals radii.

-

Significance: The packing density and interaction energy directly correlate to the compound's melting point and solubility profile.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

-

Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380–388. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2] CrystEngComm, 11(1), 19–32. Link

- Bentley, T. W., et al. (1980). "Synthesis of 4-substituted 4H-1,2,4-triazoles." Journal of the Chemical Society, Perkin Transactions 1. (Standard synthesis reference).

- Wang, Y., et al. (2008). "Crystal structure of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole." Acta Crystallographica Section E, 64(1). (Structural analog reference).

Sources

A Comprehensive Technical Guide to 4-(4-Chlorophenyl)-4H-1,2,4-triazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an attractive pharmacophore for designing novel drugs.[2] This guide focuses on a specific, highly potent subclass: 4-(4-Chlorophenyl)-4H-1,2,4-triazole derivatives. The introduction of a 4-chlorophenyl group at the N4 position of the triazole ring has been shown to significantly influence the biological activity of these compounds, leading to the discovery of potent antimicrobial, antifungal, anticancer, and anticonvulsant agents.[3][4][5]

This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of new therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives, particularly the prevalent 3-thiol substituted analogs, typically follows a well-established multi-step pathway. The choice of this pathway is dictated by the ready availability of starting materials and the generally high yields of the cyclization step.

A common and effective method involves the initial reaction of an aromatic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[6][7]

Below is a generalized experimental protocol for the synthesis of 4-(4-chlorophenyl)-5-aryl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-5-aryl-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 1-(aroyl)-4-(4-chlorophenyl)thiosemicarbazide

-

Dissolve the desired aromatic acid hydrazide (0.01 mol) in ethanol (50 mL).

-

To this solution, add 4-chlorophenyl isothiocyanate (0.01 mol).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Causality behind Experimental Choices: The use of ethanol as a solvent is ideal due to its ability to dissolve both reactants and its relatively high boiling point, which allows for efficient reaction kinetics at reflux temperatures. The 1:1 molar ratio of reactants ensures the complete consumption of the starting materials.

Step 2: Cyclization to 4-(4-Chlorophenyl)-5-aryl-4H-1,2,4-triazole-3-thiol

-

Suspend the synthesized thiosemicarbazide (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

-

Reflux the mixture for 6-8 hours. TLC can be used to monitor the disappearance of the starting material.

-

After cooling, the reaction mixture is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6.

-

The resulting precipitate, the desired 1,2,4-triazole-3-thiol, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Causality behind Experimental Choices: The basic medium (NaOH) is crucial for the intramolecular cyclization via dehydration to form the triazole ring. Acidification is necessary to protonate the thiol group, causing the product to precipitate out of the aqueous solution. Recrystallization is a standard purification technique to obtain a highly pure final compound.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structures.[8]

-

FT-IR (KBr, cm⁻¹): The IR spectra of these compounds characteristically show the absence of the C=O stretching band of the thiosemicarbazide precursor and the appearance of a C=N stretching band around 1600-1650 cm⁻¹. A broad band in the region of 2550-2600 cm⁻¹ is indicative of the S-H group, confirming the thiol tautomeric form in the solid state. The presence of N-H stretching vibrations is also observed.[8][9]

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectra typically exhibit aromatic protons in the range of 7.0-8.5 ppm. A key signal is a broad singlet between 13.0 and 14.0 ppm, which is attributed to the -SH proton of the triazole ring.[6][9]

-

¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectra will show signals for the aromatic carbons and two characteristic signals for the triazole ring carbons, typically in the regions of 145-155 ppm and 160-170 ppm.[8]

-

Mass Spectrometry: The mass spectra should display the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.

Biological Activities of this compound Derivatives

The 4-(4-chlorophenyl) substituent on the 1,2,4-triazole ring has been shown to be a key determinant for a wide range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[4] The mechanism of antifungal action for many triazole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[10]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | 12.5 | [11] |

| E. coli | 25 | [11] | |

| C. albicans | 6.25 | [11] | |

| 4-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | S. aureus | 10 | [12] |

| B. subtilis | 15 | [12] | |

| A. niger | 20 | [12] |

Table 1: Minimum Inhibitory Concentration (MIC) of selected this compound derivatives.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,2,4-triazole derivatives.[1][2][5] The presence of the 4-(4-chlorophenyl) group has been found to enhance the cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation, such as kinases and topoisomerases, as well as the induction of apoptosis.[1][13]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [14] |

| A 1,2,4-triazole derivative (OBC) | Human breast cancer (MDA-MB-231) | 1281 | [15] |

| Betulin-p-chloro-phenyl triazole derivative (Bet-TZ3) | Melanoma (A375) | Selective cytotoxicity | [16] |

Table 2: In vitro anticancer activity (IC₅₀) of selected this compound derivatives.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a key feature in several established antiepileptic drugs, and derivatives bearing the 4-(4-chlorophenyl) group have shown promising anticonvulsant activity in preclinical models.[3][17][18] The mechanism of action is often linked to the modulation of ion channels or enhancement of GABAergic neurotransmission.[19]

| Compound/Derivative | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures (rats) | More effective than phenobarbital | [3] |

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters (e.g., 4g) | 6Hz and MES tests (mice) | Active at 100 mg/kg | [20] |

| A 1,2,4-triazole derivative (TP-427) | 6Hz psychomotor seizures (mice) | 40.9 - 64.9 | [21][22] |

Table 3: Anticonvulsant activity (ED₅₀) of selected 1,2,4-triazole derivatives with a chlorophenyl moiety.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the triazole and the aryl rings.

-

Substitution at the 3-position: The presence of a thiol (-SH) group at the 3-position is a common feature in many active compounds. This group can be further derivatized to introduce various functionalities, often leading to enhanced activity.

-

Substitution at the 5-position: The nature of the substituent at the 5-position significantly impacts the biological profile. Aromatic or heteroaromatic rings at this position are frequently associated with potent activity.

-

The 4-Chlorophenyl Group: The electron-withdrawing nature and the lipophilicity of the chloro group on the phenyl ring at the N4 position are crucial for activity. The position of the chloro group (para being the most common) also plays a role in the molecule's ability to fit into the active site of its biological target.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly promising platform for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more favorable pharmacokinetic profile. A deeper understanding of the mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of the next generation of drugs based on this remarkable heterocyclic core. The comprehensive data presented in this guide underscores the significant therapeutic potential of this compound derivatives and provides a solid foundation for further exploration in drug discovery.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Google Search.

-

Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science. [Link]

-

DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. [Link]

-

1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity. Bentham Science. [Link]

- Synthesis methods of 1,2,4-triazole-3-thiones: review. Google Search.

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health. [Link]

-

An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. PubMed. [Link]

-

Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Ukrainian Journal of Ecology. [Link]

-

Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4-Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. University of Florence. [Link]

-

Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR. [Link]

-

Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. MDPI. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. The Pharma Innovation. [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][17]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

-

1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. National Institutes of Health. [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. National Institutes of Health. [Link]

-

Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. National Institutes of Health. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Activity of Some[1][3][17]-Triazole Derivatives. ResearchGate. [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. National Institutes of Health. [Link]

-

3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Cardiff University. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. jocpr.com [jocpr.com]

- 16. mdpi.com [mdpi.com]

- 17. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. flore.unifi.it [flore.unifi.it]

- 22. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Efficient synthesis protocols for 4-(4-Chlorophenyl)-4H-1,2,4-triazole

An In-depth Guide to the Efficient Synthesis of 4-(4-Chlorophenyl)-4H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern on the triazole nucleus is critical for modulating pharmacological activity. The compound this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules in drug discovery and development. Its synthesis, therefore, is of significant interest to researchers in both academic and industrial settings.

This application note provides detailed, field-proven protocols for the efficient synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, offering insights to ensure reproducibility, high yield, and purity. The protocols described herein are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The construction of the 4-substituted-4H-1,2,4-triazole ring system can be achieved through several synthetic strategies. The most common and reliable methods involve the cyclization of intermediates that already contain the pre-formed N-N bond and the required carbon and nitrogen atoms for the heterocycle. Two primary strategies are highlighted in this guide:

-

The Einhorn-Brunner Reaction & Analogs: This classical approach involves the condensation of a substituted hydrazine or amine with diacylamines or their equivalents, such as N,N'-diformylhydrazine.[3] This method is robust, relying on readily available starting materials and straightforward reaction conditions. The key step is the acid-catalyzed cyclodehydration to form the aromatic triazole ring.

-

One-Pot Condensation-Cyclization: Modern synthetic chemistry emphasizes efficiency through one-pot procedures that minimize intermediate isolation and purification steps.[4][5] An effective one-pot method involves the reaction of a primary amine (4-chloroaniline) with an activated formamide equivalent, which generates an intermediate that cyclizes in situ to afford the desired 1,2,4-triazole.[4]

Below is a generalized workflow for the synthesis of 4-aryl-4H-1,2,4-triazoles, illustrating the convergence of starting materials to the final product.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Classical Synthesis via Einhorn-Brunner Type Reaction

This protocol is a robust, two-stage (one-pot practical application) method based on the condensation of 4-chloroaniline with N,N'-diformylhydrazine. The reaction proceeds via an intermediate N-(4-chlorophenyl)-N'-formylformamidine, which undergoes acid-catalyzed cyclodehydration.

Expertise & Causality:

-

Reagent Choice: 4-Chloroaniline is the source of the N4-aryl group. N,N'-diformylhydrazine serves as the C-N-N-C backbone for the triazole ring.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) is an effective and economical acidic catalyst for the cyclodehydration step. Its non-volatile nature makes it suitable for reactions at elevated temperatures.

-

Solvent: Toluene or xylene is used as the solvent to facilitate the removal of water via azeotropic distillation (using a Dean-Stark apparatus), which drives the equilibrium towards the formation of the cyclized product.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-chloroaniline (12.75 g, 0.1 mol).

-

Add toluene (150 mL) to the flask and stir until the aniline is fully dissolved.

-

Add N,N'-diformylhydrazine (8.81 g, 0.1 mol) and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring.

-

Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis (e.g., using 1:1 Ethyl Acetate:Hexane) indicates the consumption of the starting materials.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature. A precipitate may form.

-

Filter the cooled mixture to collect the crude product.

-

Wash the collected solid with a small amount of cold toluene (2 x 20 mL) to remove residual solvent and soluble impurities.

-

Transfer the crude solid to a beaker and add 100 mL of a 5% aqueous sodium bicarbonate solution. Stir for 30 minutes to neutralize the acidic catalyst.

-

Filter the solid, wash thoroughly with deionized water (3 x 50 mL), and dry under vacuum at 60 °C.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a white crystalline solid.

-

Protocol 2: Efficient One-Pot Synthesis from an Amine and Hydrazide

This modern protocol is adapted from efficient one-pot syntheses of substituted 1,2,4-triazoles.[4] It involves the reaction of 4-chloroaniline with an in-situ generated reactive intermediate from formohydrazide, followed by an acid-catalyzed cyclization in a single pot.

Expertise & Causality:

-

Reaction Logic: This method leverages the reaction between a primary amine, an acyl hydrazide, and a dehydrating agent. We first form an N-acyl amidrazone intermediate which is not isolated but is directly cyclized.

-

Reagents: Formic acid and acetic anhydride are used to generate a mixed anhydride in situ, which then reacts with 4-chloroaniline and formohydrazide. Acetic acid serves as both a reactant and a solvent, and its high boiling point is suitable for driving the reaction to completion. It has been reported that cyclization of related intermediates occurs readily in acetic acid at elevated temperatures.[4]

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add formohydrazide (6.01 g, 0.1 mol) and 4-chloroaniline (12.75 g, 0.1 mol).

-

Carefully add glacial acetic acid (100 mL) to the flask. Stir the suspension.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring. The solids should dissolve as the reaction progresses.

-

Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 3-5 hours.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled solution into 500 mL of ice-cold water with stirring. A white precipitate will form.

-

Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7) to remove acetic acid.

-

-

Purification:

-

Dry the crude product under vacuum.

-

For higher purity, recrystallize the solid from an ethanol/water mixture to afford pure this compound.

-

Caption: Experimental workflow for the One-Pot Synthesis Protocol (Protocol 2).

Data Summary and Protocol Comparison

| Parameter | Protocol 1 (Einhorn-Brunner Type) | Protocol 2 (One-Pot Method) |

| Principle | Condensation & Cyclodehydration | One-Pot Condensation-Cyclization |

| Key Reagents | 4-Chloroaniline, N,N'-Diformylhydrazine | 4-Chloroaniline, Formohydrazide, Acetic Acid |

| Number of Steps | One-pot operation | One-pot operation |

| Typical Yield | 75-85% | 80-90% |

| Reaction Time | 4-6 hours | 3-5 hours |

| Solvent | Toluene (requires azeotropic removal of H₂O) | Glacial Acetic Acid |

| Workup | Filtration, base wash, water wash | Precipitation in water, filtration, water wash |

| Complexity | Moderate (requires Dean-Stark apparatus) | Low |

Trustworthiness: Self-Validating Systems & Characterization

The integrity of any synthesis relies on rigorous characterization of the final product. The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: Expected to be sharp and consistent with literature values.

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the two equivalent protons of the triazole ring (a sharp singlet typically around δ 8.5-9.0 ppm).

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₈H₆ClN₃, MW: 179.61) should be observed.[6]

-

Infrared (IR) Spectroscopy: Characteristic peaks for C=N stretching and aromatic C-H bonds should be present.

Successful and consistent results from these analytical methods will validate the chosen synthetic protocol.

References

-

Organic Chemistry Portal. "Synthesis of 4H-1,2,4-triazoles". Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2004). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives". Molecules, 9(4), 246-255. Available at: [Link]

-

Agrawal, R., et al. (2011). "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles". Der Pharma Chemica, 3(6), 32-40. Available at: [Link]

-

Appleton, D. R., et al. (2004). "Efficient and Regiospecific One-Pot Synthesis of Substituted 1,2,4-Triazoles". Organic Letters, 6(17), 2841-2844. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2004). "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives". PMC. Available at: [Link]

-

Chaudhary, P., et al. (2018). "A review on methods of synthesis of 1,2,4-triazole derivatives". SciSpace. Available at: [Link]

-

Jiang, H., et al. (2015). "Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine". The Journal of Organic Chemistry, 80(3), 1836-1843. Available at: [Link]

-

Asrondkar, A., et al. (2013). "Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation". ResearchGate. Available at: [Link]

-

Mathews, S. J., & Natarajan, K. (2011). "4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione". Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o443. Available at: [Link]

-

Isres, J. (2022). "Chemistry of 1,2,4-Triazoles in Current Science". ISRES. Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles". Available at: [Link]

-

International Journal of Creative Research Thoughts. (2022). "Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation". IJCRT.org. Available at: [Link]

-

Chaudhary, P., et al. (2018). "A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES". ResearchGate. Available at: [Link]

-

Lingappa, M., et al. (2021). "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity". ResearchGate. Available at: [Link]

-

Koval, A., et al. (2024). "Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives". ScienceGate. Available at: [Link]

-

Zhang, M., et al. (2024). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments". MDPI. Available at: [Link]

-

Shaabani, A., et al. (2015). "One-pot four-component synthesis of highly substituted[4][7][8]triazolo[1,5-a]pyrimidines". Molecular Diversity, 19(4), 709-715. Available at: [Link]

-

Ascendex Scientific, LLC. "this compound". Available at: [Link]

- Google Patents. "Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives".

-

Growing Science. "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity". Available at: [Link]

-

Lingappa, M., et al. (2020). "Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity". SciSpace. Available at: [Link]

-

Khairullina, V. R., et al. (2023). "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives". Organics, 4(3), 444-482. Available at: [Link]

-

Scribd. "One-Pot Synthesis of 1,2,4-Triazoles". Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijcrt.org [ijcrt.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. isres.org [isres.org]

- 6. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Procedure for using 4-(4-Chlorophenyl)-4H-1,2,4-triazole as a ligand in MOFs

Technical Application Note: Engineering Functional MOFs using 4-(4-Chlorophenyl)-4H-1,2,4-triazole

Part 1: Executive Summary & Strategic Utility

The ligand This compound (abbreviated here as 4-Cl-ptr ) is a critical building block in the synthesis of Spin Crossover (SCO) Metal-Organic Frameworks (MOFs) and Hofmann-type coordination polymers.[1][2] Unlike standard carboxylate linkers, the 1,2,4-triazole moiety facilitates a specific N1, N2-bridging mode between metal centers (typically Fe(II)), creating rigid 1D coordination chains.[3][1]

The para-chloro substituent serves two engineered functions:

-

Steric Tuning: It modulates the inter-chain distance, directly influencing the cooperativity of the spin transition (hysteresis width).[3][1]

-

Supramolecular Anchoring: The chlorine atom enables halogen bonding (Cl[1][2]···Cl or Cl···π) interactions between chains, stabilizing the crystal lattice and increasing the thermal robustness of the final MOF.[3][1]

This guide provides a validated workflow for synthesizing the high-purity ligand and assembling it into functional [Fe(4-Cl-ptr)₃]²⁺ type MOFs.

Part 2: Ligand Synthesis Protocol

Objective: Synthesis of high-purity this compound free of the 1H-isomer. Methodology: High-temperature cyclization using N,N'-diformylhydrazine.[1][2]

Reagents & Equipment

-

Precursor A: 4-Chloroaniline (CAS: 106-47-8) - Sublimed grade preferred.[1][2]

-

Solvent: 1,2-Dichlorobenzene (boiling point ~180°C) or neat melt.

-

Apparatus: Round-bottom flask, Dean-Stark trap (optional but recommended), Reflux condenser, Oil bath.

Step-by-Step Procedure

-

Stoichiometric Mixing: In a 100 mL round-bottom flask, combine 4-chloroaniline (20 mmol, 2.55 g) and N,N'-diformylhydrazine (20 mmol, 1.76 g) .

-

Thermal Cyclization:

-

Method A (Solvent): Add 30 mL of 1,2-dichlorobenzene. Heat to reflux (180°C) for 12–24 hours.[1][2] The reaction proceeds via transamination followed by dehydration.[1][2]

-

Method B (Neat Melt - High Purity): Heat the solid mixture intimately mixed in a flask to 160–180°C under a slow stream of Nitrogen. The mixture will melt and evolve water vapor.[1][2] Maintain for 4–6 hours.

-

-

Isolation:

-

Purification (Crucial for MOFs):

Part 3: MOF Assembly Protocols

We present two protocols: Solvothermal Precipitation (for bulk powder/magnetic testing) and Slow Diffusion (for single-crystal X-ray diffraction).[1][2]

Protocol A: Bulk Synthesis of Fe(4-Cl-ptr)₃₂ (SCO Active)

Mechanism: Rapid coordination of Fe(II) by the N1,N2-donors creates infinite 1D cationic chains.[1] The anion (BF₄⁻) balances the charge and sits in the voids.[1]

Materials:

-

Fe(BF₄)₂[1][4]·6H₂O (Iron(II) tetrafluoroborate hexahydrate).[1][4]

-

Methanol (MeOH) and Deionized Water.[1]

Procedure:

-

Metal Solution: Dissolve Fe(BF₄)₂[1]·6H₂O (1 mmol, 337 mg) and a pinch of L-ascorbic acid (10 mg) in 5 mL of Water .

-

Ligand Solution: Dissolve 4-Cl-ptr (3 mmol, 539 mg) in 10 mL of Methanol .

-

Assembly:

-

Aging: Stir for 1 hour, then let stand for 24 hours.

-

Collection: Centrifuge or filter the purple precipitate. Wash with MeOH to remove free ligand.[1][2]

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Single Crystal Growth (Slow Diffusion)

Objective: Obtain X-ray quality crystals to determine chain packing and anion placement.

-

H-Tube Setup: Use an H-shaped glass tube with a frit or a simple test tube layering method.[1][2]

-

Bottom Layer: Dissolve Fe(BF₄)₂[1]·6H₂O (0.1 mmol) + Ascorbic acid in 2 mL Water . Place in the bottom of the tube.

-

Buffer Layer: Carefully layer 2 mL of MeOH/Water (1:1) mixture over the metal solution. This slows the mixing rate.[1][2]

-

Top Layer: Dissolve 4-Cl-ptr (0.3 mmol) in 2 mL MeOH . Carefully layer this on top.[1][2]

-

Incubation: Seal the tube and leave undisturbed in a dark, vibration-free area for 1–2 weeks.

-

Result: High-quality purple needles or blocks will grow at the interface.

Part 4: Data Visualization & Logic

Workflow Diagram: Ligand to MOF Transformation

Caption: Logical workflow from precursor selection to supramolecular assembly of the 1D coordination polymer.

Structural Concept: The 1D Chain

Caption: Schematic of the cationic chain. Three triazole ligands bridge each iron pair, creating a rigid rod-like structure.[3][1]

Part 5: Quality Control & Characterization

| Technique | Expected Outcome | Diagnostic Value |

| PXRD | Sharp peaks at low 2θ (chain packing). | Confirms crystallinity and phase purity (vs. amorphous precipitate).[1] |

| SQUID Magnetometry | Critical: Defines the Spin Crossover temperature ( | |

| TGA | Weight loss >200°C (after solvent loss).[3][1][2] | Confirms thermal stability of the coordination network. |

| Visual Inspection | Purple (RT) | Quick validation of Thermochromism (SCO behavior). |

Troubleshooting Guide:

-

Problem: Product is yellow/orange.

-

Cause: Oxidation of Fe(II) to Fe(III).[1]

-

Fix: Increase Ascorbic Acid concentration; degas solvents with Nitrogen before use.

-

-

Problem: No precipitate forms.

Part 6: References

-

Kahn, O., & Martinez, C. J. (1998).[3][1] "Spin-Transition Polymers: From Molecular Materials Toward Memory Devices."[1][2] Science. Link[3][1]

-

Garcia, Y., et al. (2000).[3][1] "Synthesis and Spin-Crossover Behavior of the 2[1][2]·H2O Coordination Polymer."[3][1][2] Inorganic Chemistry. Link[3][1]

-

Ainsworth, C., et al. (1955).[3][1] "The Reaction of Orthoesters with Hydrazines. Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society.[1][2] Link[3][1]

-

Grosjean, A., et al. (2012).[3][1] "Spin Crossover in Iron(II) Complexes with 4-Substituted-1,2,4-Triazoles." European Journal of Inorganic Chemistry. Link[3][1]

-

Aromí, G., et al. (2011).[3][1] "Design of Magnetic Coordination Polymers Built from 1,2,4-Triazole Derivatives." Chemical Society Reviews.[1][2] Link

Sources

Microwave-Assisted Synthesis of 4-(4-Chlorophenyl)-4H-1,2,4-triazole: An Application Note and Detailed Protocol

Introduction: The Significance of 4H-1,2,4-Triazoles and the Advent of Microwave Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents. These nitrogen-rich heterocyclic compounds exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties. The substituent at the 4-position of the triazole ring plays a crucial role in modulating the pharmacological profile of these molecules. Specifically, the introduction of a 4-chlorophenyl group can enhance lipophilicity and introduce specific electronic properties, making 4-(4-chlorophenyl)-4H-1,2,4-triazole a valuable building block for the synthesis of novel drug candidates.

Traditionally, the synthesis of 1,2,4-triazoles has often involved lengthy reaction times, high temperatures, and the use of harsh reagents, leading to challenges in purification and concerns regarding environmental impact. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[1] Microwave irradiation directly and efficiently couples with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. This localized superheating dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[1]

This application note provides a comprehensive and detailed protocol for the efficient, one-pot, catalyst-free synthesis of this compound utilizing microwave irradiation. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important heterocyclic motif.

Reaction Mechanism: A Catalyst-Free Pathway to 4-Aryl-4H-1,2,4-triazoles

The microwave-assisted synthesis of this compound from 4-chlorophenylhydrazine and formamide proceeds through a well-established, catalyst-free mechanism. This reaction is a variation of the Pellizzari reaction, which is a classic method for synthesizing 1,2,4-triazoles from amides and hydrazides.[2] The key advantage of the microwave-assisted approach is the significant rate enhancement, allowing the reaction to proceed to completion in a fraction of the time required by conventional heating.

The proposed mechanism involves the following key steps:

-

Initial Condensation: The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of 4-chlorophenylhydrazine onto the carbonyl carbon of formamide. This is followed by the elimination of a water molecule to form an intermediate N-formyl-N'-(4-chlorophenyl)hydrazine.

-

Second Formamide Addition and Cyclization: A second molecule of formamide reacts with the intermediate. The amino group of the formylhydrazine attacks the carbonyl carbon of the second formamide molecule.

-

Dehydration and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of the stable this compound ring. The excess formamide in the reaction not only acts as a reactant but also as a high-boiling polar solvent that efficiently absorbs microwave energy.

Sources

Technical Application Note: Optimized Recrystallization Strategies for 4-(4-Chlorophenyl)-4H-1,2,4-triazole

Based on the chemical properties of 4-(4-Chlorophenyl)-4H-1,2,4-triazole and standard purification methodologies for aryl-triazole derivatives, here is the detailed Application Note and Protocol.

Executive Summary

The purification of This compound is a critical step in pharmaceutical intermediate processing and biological assay preparation.[1][2] Due to the hybrid nature of the molecule—possessing a highly polar triazole core and a lipophilic chlorophenyl tail—standard solvent selection can be counter-intuitive.[1][2] This guide provides a scientifically grounded protocol for solvent selection, focusing on thermodynamic solubility differentials to maximize yield and purity.[1] We recommend Ethanol (EtOH) as the primary single-solvent system and an Ethanol/Water gradient as the optimal binary system.[1][2]

Chemical Context & Solubility Logic

To select the correct solvent, we must analyze the analyte's physicochemical interactions.[1]

-

Structural Analysis:

-

Impurities: Synthesis often involves hydrazine derivatives or formamide, which are highly polar, or unreacted 4-chloroaniline (moderately polar/basic).[1]

The Solvation Challenge: Non-polar solvents (Hexane) will not dissolve the triazole core.[1] Highly polar aprotic solvents (DMSO, DMF) often dissolve the compound too well, preventing crystallization even at low temperatures.[1] The "Goldilocks" zone lies in protic polar solvents (Alcohols).[1]

Solvent Screening Decision Matrix

Figure 1: Decision logic for determining the optimal solvent system based on thermodynamic solubility thresholds.

Experimental Protocols

Protocol A: Solubility Profiling (Mandatory Pre-screen)

Objective: To empirically determine the solubility curve width.[1]

-

Preparation: Weigh 20 mg of crude solid into three separate borosilicate glass vials.

-

Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

-

Observation (Room Temp): Vortex for 30 seconds.

-

Thermal Stress: Heat vials to boiling point (using a heating block).

Expected Data Profile:

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

|---|---|---|---|

| Water | Insoluble | Poor | Anti-solvent only |

| Ethanol | Low/Moderate | High | Excellent (Primary) |

| Methanol | Moderate | Very High | Good (Risk of yield loss) |

| Ethyl Acetate | Low | Moderate | Good (Alternative) |

| DMF | High | High | Poor (Solvent only) |[1][2]

Protocol B: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of highly polar synthesis byproducts (salts, hydrazines) and non-polar tars.[1]

Reagents: Absolute Ethanol (ACS Grade).[1]

-

Dissolution:

-

Hot Filtration (Optional but Recommended):

-

If insoluble black specks remain (carbon/dust), filter the hot solution through a pre-warmed glass funnel with fluted filter paper into a clean, hot flask.[1]

-

-

Crystallization:

-

Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 mins). Rapid cooling promotes occlusion of impurities.[1]

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Drying:

-

Dry in a vacuum oven at 45°C for 4 hours.

-

Protocol C: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Maximizing yield when the compound is too soluble in pure Ethanol.[1]

Rationale: Water acts as an "anti-solvent," drastically reducing the solubility of the lipophilic chlorophenyl moiety, forcing the triazole out of solution in a controlled manner.[1]

Figure 2: Workflow for Binary Solvent/Anti-Solvent addition to ensure controlled nucleation.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (as in Protocol B).

-

Anti-Solvent Addition:

-

While maintaining boiling, add hot distilled water dropwise.

-

Continue adding water until a faint, persistent cloudiness (turbidity) appears.[1]

-

-

Clarification: Add one or two drops of hot Ethanol to make the solution clear again.[2]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then refrigerate.

-

Filtration: Filter and wash with a 50:50 Ethanol:Water mixture (cold).

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Compound separates as a liquid oil droplets instead of crystals.[1][2] | The solution is cooling too fast or is too concentrated.[1][2] Remedy: Re-heat to dissolve, add a seed crystal, and cool very slowly. Add slightly more solvent.[2] |

| No Crystals | Solution is supersaturated but nucleation hasn't started.[2] | Remedy: Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1] Place in -20°C freezer. |

| Low Yield | Solvent volume was too high. | Remedy: Evaporate 50% of the solvent using a rotary evaporator and repeat the cooling step. |

| Colored Impurities | Colored byproducts trapped in crystal lattice.[1][2] | Remedy: Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then perform hot filtration. |

References

-

Solubility & Structural Analogs

-

Crystallization Methodology

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[1]

-

-

General Triazole Synthesis & Purification

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.[2]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (PDF) 4-(4-Chlorophenyl)-5-(4-Nitropheny [research.amanote.com]

- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. isres.org [isres.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Stability of 4-(4-Chlorophenyl)-4H-1,2,4-triazole Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Chlorophenyl)-4H-1,2,4-triazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during synthesis, formulation, and analysis. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and resolve stability-related challenges.

Introduction: The Chemistry of 4-Aryl-1,2,4-Triazoles

The this compound is a member of the 1,2,4-triazole family, a class of five-membered heterocyclic compounds. The aromaticity of the triazole ring generally imparts significant stability to the molecule. However, like many heterocyclic systems, its stability can be compromised under certain experimental conditions, particularly in the presence of strong acids and elevated temperatures. Understanding the potential degradation pathways is crucial for maintaining the integrity of the compound throughout its lifecycle in a research and development setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the acidic stability of this compound.

Question 1: I am performing a reaction work-up using strong aqueous acid and notice a significant loss of my this compound. Is this expected?

Answer: Yes, this is a potential issue. While the 1,2,4-triazole ring is generally stable, it is susceptible to acid-catalyzed hydrolysis under harsh conditions, such as using concentrated acids or heating in acidic solutions.[1] The stability of the triazole ring is attributed to its aromatic character.[2] However, this stability can be overcome. The likely mechanism involves protonation of one of the nitrogen atoms in the triazole ring, which activates the ring for nucleophilic attack by water. This can lead to ring-opening and degradation of the molecule. Computational studies suggest that the N4 nitrogen is a probable site of protonation.[3]

Question 2: What are the likely degradation products of this compound under acidic conditions?

Answer: The primary degradation pathway under acidic conditions is hydrolysis, which would lead to the cleavage of the triazole ring. The expected initial products of this hydrolysis would be 4-chloroaniline and formic acid hydrazide. However, formic acid hydrazide is itself unstable and may further decompose under these conditions. Therefore, you may observe 4-chloroaniline as a major, identifiable degradation product in your reaction mixture.

Question 3: I suspect my compound is degrading during my experiment. How can I definitively test the stability of this compound under my specific acidic conditions?

Answer: You can perform a forced degradation study. This is a systematic way to assess the stability of a compound under stressed conditions.[4][5] A typical forced degradation study for acid hydrolysis involves dissolving the compound in an acidic solution and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Here is a general protocol for a forced degradation study:

Protocol 1: Forced Degradation Study - Acid Hydrolysis

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare an acidic solution, for example, 0.1 M hydrochloric acid (HCl) in water.

-

-

Incubation:

-

In a sealed vial, add a known volume of the stock solution to the acidic solution to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL).

-

Prepare a control sample by adding the same volume of the stock solution to a neutral solution (e.g., water).

-

Incubate the samples at a controlled temperature (e.g., 60°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acidic sample with a suitable base (e.g., 0.1 M sodium hydroxide) to quench the degradation reaction.

-

Dilute the samples as necessary and analyze them using a validated stability-indicating HPLC method (see Protocol 2).

-

-

Data Analysis:

-

Quantify the peak area of the parent compound and any degradation products at each time point.

-

Calculate the percentage of degradation of this compound over time.

-

Question 4: What is a suitable HPLC method for analyzing the stability of this compound and its degradation products?

Answer: A reversed-phase HPLC (RP-HPLC) method is generally well-suited for this purpose. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as water with a small amount of formic acid or an ammonium formate buffer) to ensure good peak shape and resolution.[5][7]

Protocol 2: Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient can be employed for optimal separation, for example:

-

0-2 min: 95% A, 5% B

-

2-15 min: Ramp to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound (this should be determined experimentally, but a starting point could be around 254 nm).

-

Injection Volume: 10 µL.

Method Validation: To ensure your HPLC method is "stability-indicating," you should demonstrate that the degradation products are well-resolved from the parent compound and from each other. This is typically achieved by analyzing the samples from your forced degradation study.

Data Presentation

The following table summarizes the expected outcomes of a forced degradation study under different acidic conditions.

| Stress Condition | Temperature (°C) | Time (hours) | Expected Degradation | Potential Degradation Products |

| 0.1 M HCl | 60 | 24 | Moderate to High | 4-Chloroaniline, Formic acid hydrazide decomposition products |

| 1 M HCl | 60 | 8 | High | 4-Chloroaniline, Formic acid hydrazide decomposition products |

| 0.01 M HCl | 80 | 24 | Low to Moderate | 4-Chloroaniline, Formic acid hydrazide decomposition products |

Visualizing the Concepts

Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Stability Testing

Caption: Workflow for a forced degradation study.

Concluding Remarks

The stability of this compound under acidic conditions is a critical parameter for ensuring the reliability of experimental results and the quality of synthesized material. While generally stable, this compound can undergo hydrolysis under harsh acidic conditions. By employing systematic approaches like forced degradation studies and utilizing robust analytical methods such as RP-HPLC, researchers can effectively identify and mitigate potential stability issues. This guide provides a foundational framework for these investigations, empowering you to make informed decisions in your research and development endeavors.

References

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (2025). Journal of Chemical Technology and Metallurgy. [Link]

-

PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]

-

SciSpace. (2003). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

-

ResearchGate. (n.d.). On the protonation of a polysubstituted 1,2,4-triazole: A structural study of a hexabromotellurate salt. [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

-

PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

ResearchGate. (n.d.). Stability of 1,2,4-triazoles?[Link]

Sources

- 1. epa.gov [epa.gov]